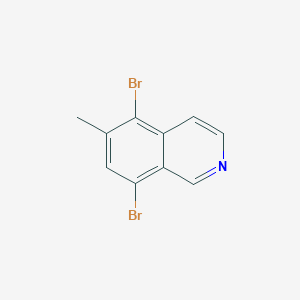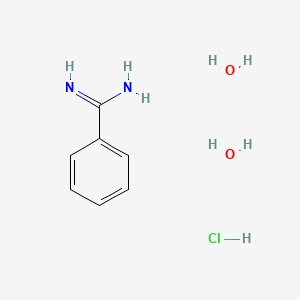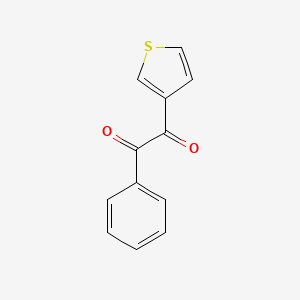![molecular formula C70H74O2S4 B8181002 6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene-2,8-dicarboxaldehyde](/img/structure/B8181002.png)
6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene-2,8-dicarboxaldehyde
Übersicht
Beschreibung
This compound is a novel fused ring electron acceptor that has been designed, synthesized, and used in organic solar cells . It comprises a central 4,10-bis(hexyloxy)-6,6,12,12-tetrakis(4-hexylphenyl)-6,12-dihydropyreno[1,2-b:6,7-b’]dithiophene (DDT) donor unit .
Synthesis Analysis
The compound was synthesized by introducing electron-donating alkoxy groups to the backbone of a conjugated small molecule . The introduction of a thiophene bridge unit can markedly broaden the absorption of acceptors and enhance the film absorption coefficient .Molecular Structure Analysis
The compound has a complex molecular structure with a central donor unit and two flanked acceptor units . The central donor unit is a 4,10-bis(hexyloxy)-6,6,12,12-tetrakis(4-hexylphenyl)-6,12-dihydropyreno[1,2-b:6,7-b’]dithiophene (DDT) .Chemical Reactions Analysis
The compound has been used in organic solar cells, indicating that it can participate in the photovoltaic process . The photovoltaic performance of these two acceptors was investigated using PBDB-T as the electron donor .Physical And Chemical Properties Analysis
The compound has a molecular weight of 1407.3 g/mole . The optical bandgaps of the compound are 1.59 and 1.44 eV, respectively .Wissenschaftliche Forschungsanwendungen
Organic Solar Cells : This compound is used in organic solar cells, showing significant efficiency improvements. For instance, DC-IDT2F-based organic solar cells with both conventional and inverted structures exhibited power conversion efficiencies of 2.26% and 3.08%, respectively (Wang, Bai, & Zhan, 2015). Similarly, organic solar cells based on blends of indacenodithiophene-based molecules achieved average power conversion efficiencies of 2.32% to 5.09% after thermal annealing (Bai, Wang, Cheng, Li, Zhu, & Zhan, 2014).
Photovoltaic Properties : The inclusion of ITIC, a small molecule related to the compound, in planar inverted perovskite solar cells improved their photovoltaic properties by 13.3% and 13.5% (Li et al., 2018). ITIC-based perovskite solar cells also showed improved performance parameters such as open-circuit voltage and power conversion efficiency (Noh, Jeong, & Na, 2018).
Photodetectors : This compound is also effective in organic photodetectors. For example, PIDT-TPD:PC61BM devices exhibited an external quantum efficiency of 52% at 610 nm, a dark current density of 1 nA/cm2, and a maximum 3 dB cutoff frequency of 100 kHz at -5 V bias (Benavides et al., 2018). Additionally, organic photodetectors with a ZnO interlayer showed ultrahigh gain over the entire measured spectral range and good long-term stability (Tang et al., 2018).
Other Applications : The compound has also been explored in various other applications, such as in electrochromic devices where 4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene-based conjugated polymers showed a rare and reversible color change between dark red at neutral state and black at oxidized state with high contrast (Cho et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene-8,20-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H74O2S4/c1-5-9-13-17-21-47-25-33-51(34-26-47)69(52-35-27-48(28-36-52)22-18-14-10-6-2)59-43-58-60(44-57(59)65-63(69)67-61(75-65)41-55(45-71)73-67)70(53-37-29-49(30-38-53)23-19-15-11-7-3,54-39-31-50(32-40-54)24-20-16-12-8-4)64-66(58)76-62-42-56(46-72)74-68(62)64/h25-46H,5-24H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKBNNXPVJHJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=O)C(C7=C4SC8=C7SC(=C8)C=O)(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H74O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene-2,8-dicarboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Bis(4-chlorophenyl)-8-sulfanylidene-1,7,9-triazaspiro[4.5]dec-1-ene-6,10-dione](/img/structure/B8180924.png)
![3-Methylthieno[3,2-b]pyridin-7-ol](/img/structure/B8180937.png)
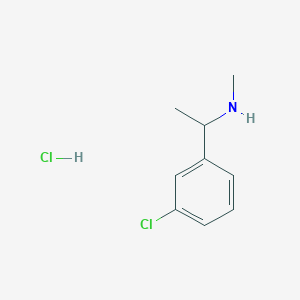
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B8180941.png)





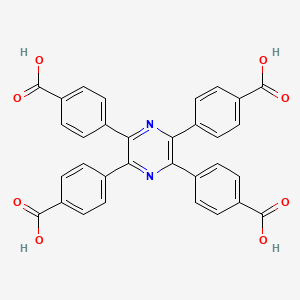
![6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B8180997.png)
